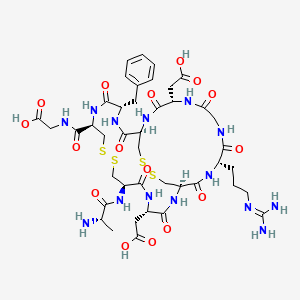

H-Ala-Cys(1)-Asp-Cys(2)-Arg-Gly-Asp-Cys(2)-Phe-Cys(1)-Gly-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

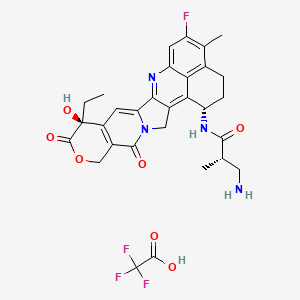

RGD-4C est un peptide qui contient la séquence arginine-glycine-acide aspartique (RGD) et est connu pour sa capacité à se lier aux intégrines, en particulier aux intégrines αvβ3, αvβ5, α5β1 et αvβ6 . Ce peptide a été largement étudié pour son rôle dans le ciblage des cellules tumorales et l'amélioration de la délivrance d'agents thérapeutiques à ces cellules .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de RGD-4C implique généralement la synthèse peptidique en phase solide (SPPS), une méthode qui permet l'addition séquentielle d'acides aminés à une chaîne peptidique en croissance. Le processus commence par l'attachement du premier acide aminé à une résine solide, suivi de l'addition par étapes d'acides aminés protégés. Une fois la chaîne peptidique entièrement assemblée, elle est clivée de la résine et déprotégée pour donner le peptide final .

Méthodes de production industrielle : En milieu industriel, la production de RGD-4C peut être mise à l'échelle en utilisant des synthétiseurs peptidiques automatisés. Ces machines peuvent manipuler de grandes quantités de réactifs et effectuer la synthèse avec une efficacité et une reproductibilité élevées. Le produit final est ensuite purifié par chromatographie liquide haute performance (HPLC) pour garantir sa pureté et sa qualité .

Analyse Des Réactions Chimiques

Types de réactions : RGD-4C peut subir diverses réactions chimiques, notamment :

Substitution : Les groupes amino dans RGD-4C peuvent être modifiés par réaction avec divers réactifs, tels que les esters de N-hydroxysuccinimide (NHS).

Réactifs et conditions courants :

Oxydation : Le peroxyde d'hydrogène ou l'oxydation à l'air peuvent être utilisés pour former des ponts disulfure.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont des agents réducteurs couramment utilisés.

Substitution : Les esters de N-hydroxysuccinimide (NHS) sont utilisés pour la modification de l'amine.

Principaux produits formés :

Oxydation : Formation de RGD-4C lié par un pont disulfure.

Réduction : Formation de RGD-4C contenant un thiol libre.

Substitution : RGD-4C modifié avec divers groupes fonctionnels.

4. Applications de la recherche scientifique

RGD-4C a une large gamme d'applications dans la recherche scientifique, notamment :

5. Mécanisme d'action

RGD-4C exerce ses effets en se liant aux intégrines à la surface des cellules. Les intégrines sont des récepteurs transmembranaires qui médient les interactions entre les cellules et les cellules et entre les cellules et la matrice extracellulaire. La liaison de RGD-4C aux intégrines déclenche des voies de signalisation qui régulent divers processus cellulaires, notamment l'adhésion, la migration, la prolifération et la survie . La forte affinité de RGD-4C pour les intégrines en fait un agent de ciblage efficace pour la délivrance de composés thérapeutiques à des cellules spécifiques, en particulier des cellules tumorales .

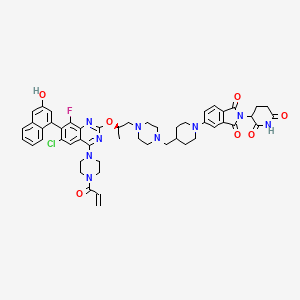

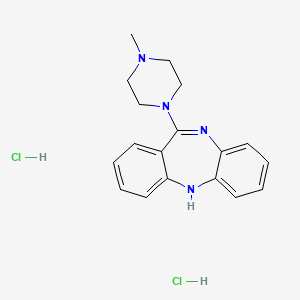

Composés similaires :

Cilengitide : Un peptide cyclique qui cible également les intégrines et a été étudié pour ses propriétés antitumorales.

Unicité de RGD-4C : RGD-4C est unique en raison de sa forte affinité pour de multiples intégrines, notamment αvβ3, αvβ5, α5β1 et αvβ6 . Ce profil de liaison large aux intégrines améliore sa polyvalence et son efficacité dans le ciblage de divers types de cellules tumorales et la délivrance d'agents thérapeutiques . De plus, la structure cyclique de RGD-4C offre une stabilité accrue et une résistance à la dégradation protéolytique par rapport aux peptides linéaires .

Applications De Recherche Scientifique

RGD-4C has a wide range of applications in scientific research, including:

Mécanisme D'action

RGD-4C exerts its effects by binding to integrins on the surface of cells. Integrins are transmembrane receptors that mediate cell-cell and cell-extracellular matrix interactions. The binding of RGD-4C to integrins triggers signaling pathways that regulate various cellular processes, including adhesion, migration, proliferation, and survival . The high affinity of RGD-4C for integrins makes it an effective targeting agent for delivering therapeutic compounds to specific cells, particularly tumor cells .

Comparaison Avec Des Composés Similaires

Cilengitide: A cyclic peptide that also targets integrins and has been studied for its anti-tumor properties.

NGR Peptides: Peptides containing the asparagine-glycine-arginine (NGR) motif, which target aminopeptidase N (CD13) and are used for tumor targeting.

Uniqueness of RGD-4C: RGD-4C is unique due to its high affinity for multiple integrins, including αvβ3, αvβ5, α5β1, and αvβ6 . This broad integrin-binding profile enhances its versatility and effectiveness in targeting various types of tumor cells and delivering therapeutic agents . Additionally, the cyclic structure of RGD-4C provides increased stability and resistance to proteolytic degradation compared to linear peptides .

Propriétés

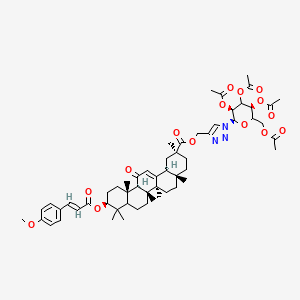

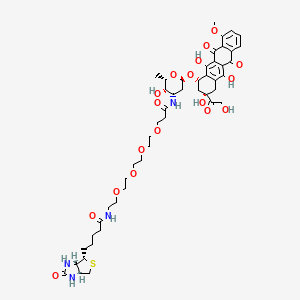

Formule moléculaire |

C42H60N14O16S4 |

|---|---|

Poids moléculaire |

1145.3 g/mol |

Nom IUPAC |

2-[(1R,4S,7R,12R,15S,18R,21S,27S)-7-[[(2S)-2-aminopropanoyl]amino]-15-benzyl-4-(carboxymethyl)-12-(carboxymethylcarbamoyl)-27-[3-(diaminomethylideneamino)propyl]-3,6,14,17,20,23,26,29-octaoxo-9,10,31,32-tetrathia-2,5,13,16,19,22,25,28-octazabicyclo[16.11.4]tritriacontan-21-yl]acetic acid |

InChI |

InChI=1S/C42H60N14O16S4/c1-19(43)33(64)53-26-16-74-73-15-25(35(66)48-14-32(62)63)54-36(67)22(10-20-6-3-2-4-7-20)51-41(72)28-18-76-75-17-27(56-38(69)24(12-31(60)61)52-40(26)71)39(70)50-21(8-5-9-46-42(44)45)34(65)47-13-29(57)49-23(11-30(58)59)37(68)55-28/h2-4,6-7,19,21-28H,5,8-18,43H2,1H3,(H,47,65)(H,48,66)(H,49,57)(H,50,70)(H,51,72)(H,52,71)(H,53,64)(H,54,67)(H,55,68)(H,56,69)(H,58,59)(H,60,61)(H,62,63)(H4,44,45,46)/t19-,21-,22-,23-,24-,25-,26-,27-,28-/m0/s1 |

Clé InChI |

DXIKEERYADAVLF-CFFDDJBSSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)O)CCCN=C(N)N)NC(=O)[C@@H](NC1=O)CC(=O)O)CC3=CC=CC=C3)C(=O)NCC(=O)O)N |

SMILES canonique |

CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CC(=O)O)CCCN=C(N)N)NC(=O)C(NC1=O)CC(=O)O)CC3=CC=CC=C3)C(=O)NCC(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-2-amino-4-methyl-4-[3-[4-[(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethoxy]pyrimidin-2-yl]-1,2,4-oxadiazol-5-yl]-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile](/img/structure/B10862047.png)

![N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide](/img/structure/B10862051.png)

![(2S)-2-[(5S)-7-[4-(dimethylamino)-4-methylpent-2-ynoyl]-1-oxo-2,7-diazaspiro[4.4]nonan-2-yl]-N-[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]-3-methylbutanamide](/img/structure/B10862075.png)

![(2S)-2-(4-fluorophenyl)-N-[(3S,4S)-4-methylsulfonyl-3,4-dihydro-2H-chromen-3-yl]propanamide](/img/structure/B10862078.png)

![2-(Decyldisulfanyl)ethyl 3-[[3-[2-(decyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(dimethylamino)propyl]amino]propanoate](/img/structure/B10862083.png)

![N-(6-amino-5-ethylpyridin-3-yl)-2-[(2R,5S)-5-methyl-2-[2-(1-methylpiperidin-4-yl)-1,3-benzothiazol-5-yl]piperidin-1-yl]-2-oxoacetamide](/img/structure/B10862085.png)

![N-(2-Amino-5-pyrimidinyl)-N'-[(1R)-1-(5,7-difluoro-3-methyl-2-benzofuranyl)-2,2,2-trifluoroethyl]urea](/img/structure/B10862097.png)